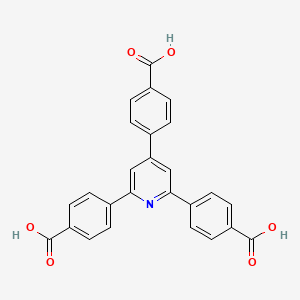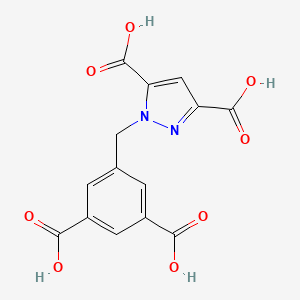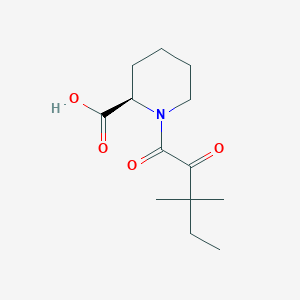
(R)-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a common motif in many biologically active molecules, and a carboxylic acid functional group, which is crucial for its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid typically involves several steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Attachment of the 3,3-Dimethyl-2-oxopentanoyl Group: This step usually involves acylation reactions, where the piperidine ring is reacted with 3,3-dimethyl-2-oxopentanoyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid would likely involve:
Large-scale cyclization: Using continuous flow reactors to efficiently produce the piperidine ring.
Automated carboxylation:
Bulk acylation: Utilizing industrial acylation techniques with optimized catalysts to attach the 3,3-dimethyl-2-oxopentanoyl group.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the 3,3-dimethyl-2-oxopentanoyl moiety, potentially converting it to an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the 3,3-dimethyl-2-oxopentanoyl group.
Substitution: Esters or amides derived from the carboxylic acid group.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can help produce enantiomerically pure compounds.
Biology
Biologically, this compound can be used to study enzyme interactions, particularly those involving carboxylic acid groups. It may also serve as a model compound in the study of piperidine-containing natural products.
Medicine
In medicine, derivatives of ®-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid could be explored for their potential therapeutic effects, especially in targeting specific enzymes or receptors.
Industry
Industrially, this compound might be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals, leveraging its reactivity and structural features.
Mechanism of Action
The mechanism by which ®-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid exerts its effects typically involves:
Molecular Targets: Enzymes or receptors that interact with the carboxylic acid or piperidine moieties.
Pathways: Binding to active sites, altering enzyme activity, or modulating receptor functions.
Comparison with Similar Compounds
Similar Compounds
®-1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid: Similar structure but with a pyrrolidine ring instead of piperidine.
®-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-3-carboxylic acid: Similar but with the carboxylic acid group at a different position on the piperidine ring.
Uniqueness
®-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid is unique due to its specific combination of a piperidine ring, a carboxylic acid group, and a 3,3-dimethyl-2-oxopentanoyl moiety. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2R)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-4-13(2,3)10(15)11(16)14-8-6-5-7-9(14)12(17)18/h9H,4-8H2,1-3H3,(H,17,18)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXADOKFGBKLOD-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
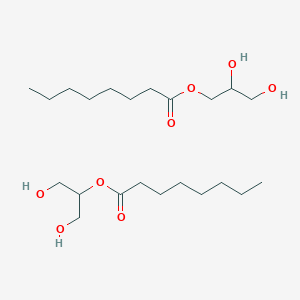
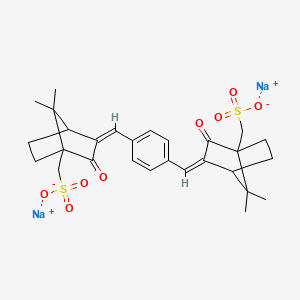
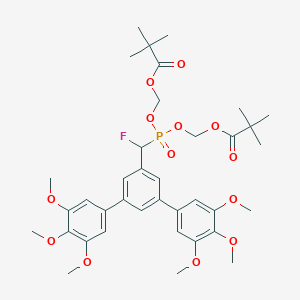
![4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid;hydrochloride](/img/structure/B8146353.png)
![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3,5-dicarbaldehyde))](/img/structure/B8146356.png)

![8-((1S,2S)-2-Hydroxy-2-methylcyclopentyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8146373.png)
![((3aS,4S,6S,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B8146381.png)
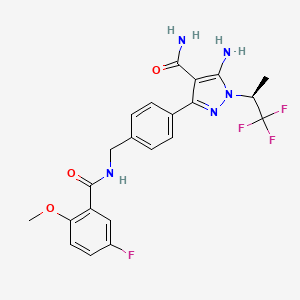
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]-methylamino]propyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B8146395.png)
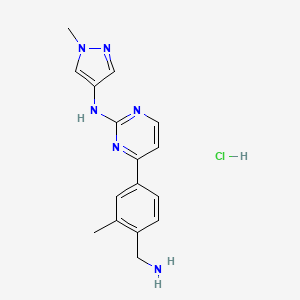
![4',4'''-(Phenylazanediyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8146408.png)
